molecular formula C15H14O2 B6377614 4-(2,5-Dimethylphenyl)-2-formylphenol CAS No. 1111132-28-5

4-(2,5-Dimethylphenyl)-2-formylphenol

Cat. No.: B6377614
CAS No.: 1111132-28-5
M. Wt: 226.27 g/mol
InChI Key: IMXLGNKYPJVBBY-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-2-formylphenol is an organic compound characterized by a phenolic structure with a formyl group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-2-formylphenol can be achieved through several methods One common approach involves the formylation of 2,5-dimethylphenol using a Vilsmeier-Haack reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products Formed

    Oxidation: 4-(2,5-Dimethylphenyl)-2-carboxyphenol.

    Reduction: 4-(2,5-Dimethylphenyl)-2-hydroxymethylphenol.

    Substitution: 4-(2,5-Dimethylphenyl)-2-nitrophenol.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethylphenyl)-2-hydroxybenzaldehyde: Similar structure but lacks the formyl group.

    2,5-Dimethylphenol: Lacks the formyl group and has different reactivity.

    4-(2,5-Dimethylphenyl)-2-nitrophenol: Contains a nitro group instead of a formyl group.

Uniqueness

4-(2,5-Dimethylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-4-11(2)14(7-10)12-5-6-15(17)13(8-12)9-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXLGNKYPJVBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685058
Record name 4-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-28-5
Record name 4-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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